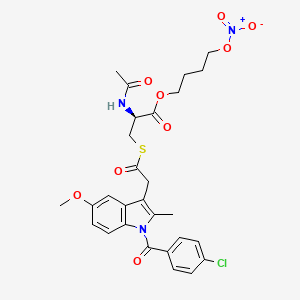
D-Cysteine,N-acetyl-,4-(nitrooxy)butyl ester,1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate(ester)(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NCX 2121 involves the conjugation of indomethacin with a nitric oxide donor. The specific synthetic route and reaction conditions are proprietary and not widely disclosed in public literature. it generally involves standard organic synthesis techniques such as esterification and amidation .
Industrial Production Methods
Industrial production methods for NCX 2121 are not extensively documented. The compound is typically produced in research laboratories for scientific studies rather than large-scale industrial production .
Chemical Reactions Analysis
Types of Reactions
NCX 2121 undergoes various chemical reactions, including:
Oxidation: The nitric oxide donor part of the molecule can undergo oxidation reactions.
Reduction: The compound can be reduced under specific conditions to release nitric oxide.
Substitution: The indomethacin part of the molecule can participate in substitution reactions
Common Reagents and Conditions
Common reagents used in reactions involving NCX 2121 include oxidizing agents, reducing agents, and various solvents. The specific conditions depend on the desired reaction and product .
Major Products Formed
The major products formed from reactions involving NCX 2121 include nitric oxide and modified indomethacin derivatives .
Scientific Research Applications
NCX 2121 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study nitric oxide release mechanisms.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating inflammation and cancer.
Industry: Utilized in the development of new anti-inflammatory and anti-cancer drugs
Mechanism of Action
NCX 2121 exerts its effects through the release of nitric oxide, which has various biological activities. The nitric oxide released from NCX 2121 interacts with molecular targets such as enzymes and receptors, leading to anti-inflammatory and anti-cancer effects. The indomethacin part of the molecule inhibits cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
Nitric oxide-donating NSAIDs: Similar to NCX 2121, these compounds combine NSAIDs with nitric oxide donors to enhance therapeutic effects and reduce side effects.
Indomethacin: The parent compound of NCX 2121, used as a standard NSAID.
Other nitric oxide donors: Compounds that release nitric oxide but do not have the NSAID component
Uniqueness
NCX 2121 is unique because it combines the anti-inflammatory properties of indomethacin with the beneficial effects of nitric oxide. This dual action enhances its therapeutic potential while reducing gastrointestinal and renal toxicity compared to traditional NSAIDs .
Biological Activity
D-Cysteine, N-acetyl-, 4-(nitrooxy)butyl ester, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate (ester) (9ci) is a complex compound that combines elements known for their biological activity, particularly in the context of nitric oxide (NO) donation and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects, and relevant studies.
Chemical Structure and Properties
The compound consists of several functional groups that contribute to its biological properties:
- D-Cysteine : An amino acid that plays a role in various biological processes including antioxidant defense.
- N-acetyl group : Enhances solubility and bioavailability.
- Nitrooxy group : Known for releasing nitric oxide, which has vasodilatory effects.
- Indole derivative : Often associated with various pharmacological activities including anti-inflammatory and antimicrobial effects.
-
Nitric Oxide Release :
- The nitrooxy group in the compound is crucial for NO release. Nitric oxide is a signaling molecule involved in numerous physiological processes including vasodilation and neurotransmission. Studies have shown that NO donors can improve blood flow and reduce inflammation by relaxing vascular smooth muscle cells through the activation of soluble guanylate cyclase (sGC), leading to increased levels of cyclic guanosine monophosphate (cGMP) .
- Antioxidant Activity :
- Anti-inflammatory Effects :
In Vitro Studies
- A study examining NO-donating NSAIDs indicated that compounds releasing NO could mitigate motor impairment in models of neurodegeneration . This suggests potential applications for 9ci in neuroprotective therapies.
In Vivo Studies
- Research on similar indole derivatives has shown promising results in models of inflammation and pain relief. For instance, compounds exhibiting both anti-inflammatory and NO-donating properties were well tolerated in animal models without significant gastrointestinal side effects, contrasting with traditional NSAIDs .
Case Studies
- Neuroprotection :
- Cardiovascular Health :
Data Summary Table
Properties
Molecular Formula |
C28H30ClN3O9S |
|---|---|
Molecular Weight |
620.1 g/mol |
IUPAC Name |
4-nitrooxybutyl (2S)-2-acetamido-3-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]sulfanylpropanoate |
InChI |
InChI=1S/C28H30ClN3O9S/c1-17-22(15-26(34)42-16-24(30-18(2)33)28(36)40-12-4-5-13-41-32(37)38)23-14-21(39-3)10-11-25(23)31(17)27(35)19-6-8-20(29)9-7-19/h6-11,14,24H,4-5,12-13,15-16H2,1-3H3,(H,30,33)/t24-/m1/s1 |
InChI Key |
VRJSAIFPCMOTPZ-XMMPIXPASA-N |
Isomeric SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)SC[C@H](C(=O)OCCCCO[N+](=O)[O-])NC(=O)C |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)SCC(C(=O)OCCCCO[N+](=O)[O-])NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















